An In-Depth Technical Guide to 3-Ethoxyacryloyl Chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Ethoxyacryloyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis
3-Ethoxyacryloyl chloride, with the CAS number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This colorless to light yellow liquid is characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its molecular structure incorporates both a highly reactive acyl chloride moiety and an electron-rich α,β-unsaturated system due to the presence of an ethoxy group, making it a versatile building block for a variety of chemical transformations.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-ethoxyacryloyl chloride, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 3-ethoxyacryloyl chloride is essential for its effective use in the laboratory.
Table 1: Physicochemical Properties of 3-Ethoxyacryloyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 6191-99-7 | [4] |
| Molecular Formula | C₅H₇ClO₂ | [4] |
| Molecular Weight | 134.56 g/mol | [4] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 75 °C at 10 mmHg | [5] |
| Density | Approximately 1.125 g/cm³ | [2] |
| Refractive Index | 1.4860 to 1.4910 | [5] |
| Flash Point | 25 °C | |
| Solubility | Soluble in common organic solvents; insoluble in water. | [2] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of 3-ethoxyacryloyl chloride.
¹H NMR Spectroscopy: The proton NMR spectrum of (E)-3-ethoxyacryloyl chloride is expected to show distinct signals for the ethoxy group and the vinyl protons. The vinyl protons will appear as doublets with a coupling constant characteristic of a trans configuration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is typically observed in the downfield region.[6]
Infrared (IR) Spectroscopy: The IR spectrum of 3-ethoxyacryloyl chloride will exhibit characteristic absorption bands for the C=O stretch of the acyl chloride, the C=C stretch of the alkene, and the C-O stretch of the ether linkage. Acyl chlorides typically show a strong C=O stretching band at a higher frequency than other carbonyl compounds.[7]
Mass Spectrometry (MS): The mass spectrum of 3-ethoxyacryloyl chloride will show a molecular ion peak, as well as characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for M and M+2 (in an approximate 3:1 ratio) will be observed for chlorine-containing fragments.[4]
A plausible fragmentation pattern is initiated by the cleavage of the C-Cl bond or the C-O bond of the ethoxy group. The loss of a chlorine radical would lead to an acylium ion, which can undergo further fragmentation.
Synthesis of 3-Ethoxyacryloyl Chloride
3-Ethoxyacryloyl chloride is typically synthesized from readily available starting materials. A common laboratory-scale preparation involves the hydrolysis of ethyl 3,3-diethoxypropionate followed by chlorination of the resulting 3-ethoxyacrylic acid.[5]
Experimental Protocol: Synthesis from Ethyl 3,3-Diethoxypropionate
This two-step procedure provides a reliable method for the preparation of 3-ethoxyacryloyl chloride.
Step 1: Hydrolysis of Ethyl 3,3-Diethoxypropionate
-
To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.
-
Heat the reaction mixture to 110°C and stir vigorously for 1 hour.
-
Cool the reaction mixture to room temperature and dilute with water (2 L).
-
Extract the aqueous solution with ethyl acetate (1 L).
-
Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxyacrylic acid.
Step 2: Chlorination of 3-Ethoxyacrylic Acid
-
To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL).
-
Heat the reaction mixture to 70°C and continue stirring at this temperature for one hour.
-
After the reaction is complete, directly concentrate the reaction solution under reduced pressure to obtain 3-ethoxyacryloyl chloride. A yield of approximately 90% (14 g) can be expected.[5]
Caption: Synthesis of 3-Ethoxyacryloyl Chloride.
Reactivity and Mechanistic Insights
The reactivity of 3-ethoxyacryloyl chloride is dominated by the electrophilic nature of the acyl chloride and the conjugated α,β-unsaturated system.
Nucleophilic Acyl Substitution
The acyl chloride group is highly susceptible to nucleophilic attack, readily reacting with a variety of nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. These reactions are typically fast and exothermic.
Mechanism: Reaction with Amines to Form Amides
The reaction with a primary or secondary amine proceeds through a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted 3-ethoxyacrylamide.
Caption: General Scheme for Pyrazole Synthesis.
Applications in Drug Development
The unique reactivity of 3-ethoxyacryloyl chloride makes it a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs).
Key Intermediate in the Synthesis of Dasatinib
One of the most notable applications of 3-ethoxyacryloyl chloride is as a key intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). [8][9]In the synthesis of a key thiazole carboxamide intermediate for Dasatinib, 3-ethoxyacryloyl chloride is reacted with 2-chloro-6-methylaniline. [9]
Safety and Handling
3-Ethoxyacryloyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammable: It is a flammable liquid and vapor. [4]* Corrosive: It causes severe skin burns and eye damage. [4]* Toxic: It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]* Moisture Sensitive: It reacts with water, releasing toxic and corrosive hydrogen chloride gas. [2] Handling and Storage: 3-Ethoxyacryloyl chloride should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and strong bases. It is recommended to store it under an inert atmosphere.
Conclusion
3-Ethoxyacryloyl chloride is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to the pharmaceutical industry. Its bifunctional nature allows for a range of transformations, making it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development.
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